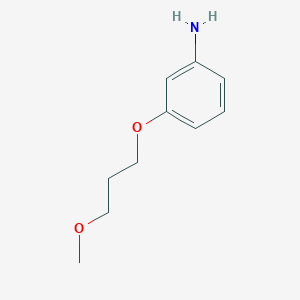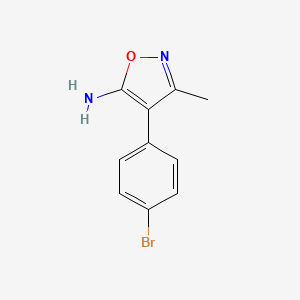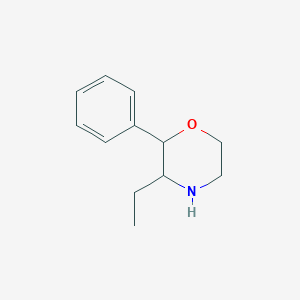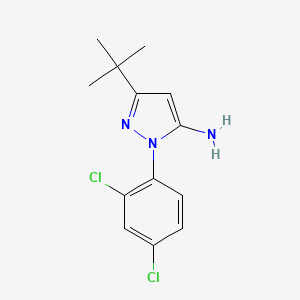![molecular formula C7H6BrN3 B1499062 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1172341-29-5](/img/structure/B1499062.png)
8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Descripción general
Descripción
8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C6H4BrN3 . It is a member of the triazolopyridine family, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, such as this compound, can be achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation .Molecular Structure Analysis
The molecular structure of this compound consists of a triazolopyridine core with a bromine atom at the 8-position . The SMILES string representation of this compound is Nc1nc2c(Br)cccn2n1 .Aplicaciones Científicas De Investigación
8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine has been used in a variety of scientific research applications. It has been used as a ligand for metal complexes, and has been used in the synthesis of other heterocyclic compounds. This compound has also been used in research for its potential to act as a catalyst for organic reactions. In addition, this compound has been used in the synthesis of benzimidazoles, which are important compounds for the pharmaceutical industry.
Mecanismo De Acción
Mode of Action
It is known that triazolo-pyridine derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
It is known that triazolo-pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (19802 g/mol) and its lipophilic nature suggest that it may have good bioavailability .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, this compound is relatively inexpensive, making it an attractive option for researchers. However, this compound has some limitations for use in laboratory experiments. It is a relatively toxic compound, and it can be difficult to handle in the laboratory. In addition, this compound is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine research. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound, such as its use as a ligand for metal complexes or as a catalyst for organic reactions. In addition, further research could be done to explore the potential uses of this compound in the pharmaceutical industry. Finally, further research could be done to investigate the toxicity of this compound, as well as its potential to cause adverse effects in humans or other organisms.
Análisis Bioquímico
Biochemical Properties
8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by blocking substrate access . This compound can also interact with receptor proteins on the cell surface, triggering downstream signaling cascades that result in altered cellular responses . Additionally, this compound can influence gene expression by binding to transcription factors and modifying their activity .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme temperatures or pH levels . Long-term exposure to this compound has been shown to cause sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it can modulate enzyme activity and cell signaling without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the oxidative metabolism of various compounds . This interaction can lead to changes in metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound can affect the activity of coenzymes and cofactors, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of this compound can influence its biochemical activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles . The activity and function of this compound can be modulated by its subcellular distribution, affecting its interactions with other biomolecules .
Propiedades
IUPAC Name |
8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-9-4-10-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYMVROKAQXEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NC=NN12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656836 | |
| Record name | 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172341-29-5 | |
| Record name | 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Benzyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B1498985.png)









